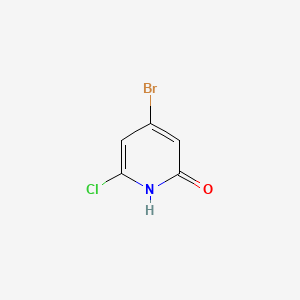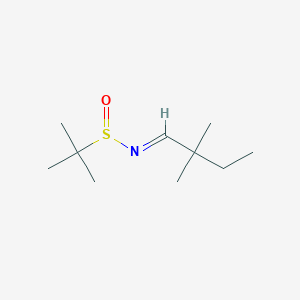
4-Bromo-6-chloropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-chloropyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H3BrClNO It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to the pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the reaction leads to the formation of new carbon-carbon bonds .
Action Environment
The suzuki–miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloropyridin-2(1H)-one typically involves halogenation reactions starting from pyridine derivatives. One common method includes the bromination and chlorination of 2,6-dihydroxypyridine under controlled conditions. The reaction is carried out in the presence of bromine and chlorine sources, often using solvents like acetic acid or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloropyridin-2(1H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can convert the compound into different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in the formation of reduced pyridine derivatives .
Scientific Research Applications
4-Bromo-6-chloropyridin-2(1H)-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Bromo-4-chloro-6-hydroxypyridine
- 4-Bromo-2-chloro-3-hydroxypyridine
- 2-Chloro-6-hydroxypyridine
Comparison: 4-Bromo-6-chloropyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and chlorine atoms in specific positions on the pyridine ring enhances its potential for diverse chemical transformations and applications .
Properties
IUPAC Name |
4-bromo-6-chloro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVCZQWMMAULSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2873100.png)
![1-[2-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2873102.png)

![8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2873107.png)

![N-({7-methylimidazo[1,2-a]pyrimidin-2-yl}methyl)but-2-ynamide](/img/structure/B2873110.png)
![[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B2873112.png)
![3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2873114.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-IMIDAZOL-1-YL]ACETAMIDE](/img/structure/B2873115.png)
![4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine](/img/structure/B2873116.png)
![3-Cyclopropyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2873117.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(p-tolylthio)butanamide hydrochloride](/img/structure/B2873119.png)
